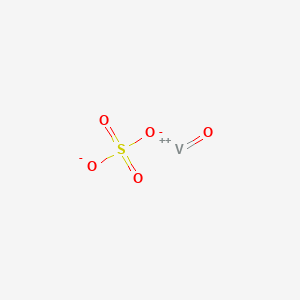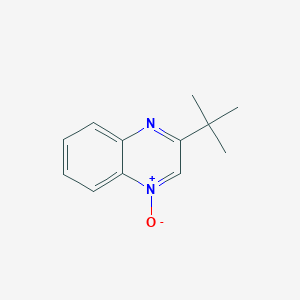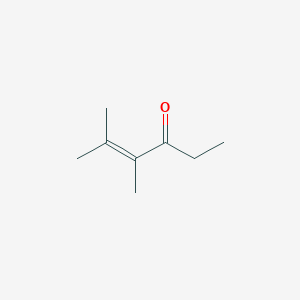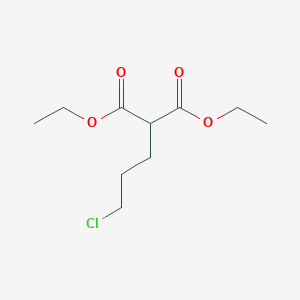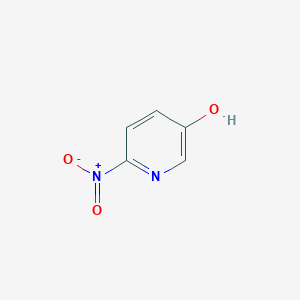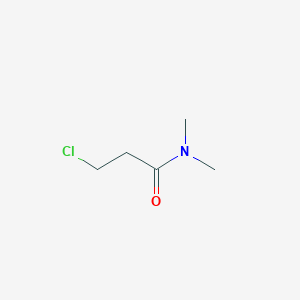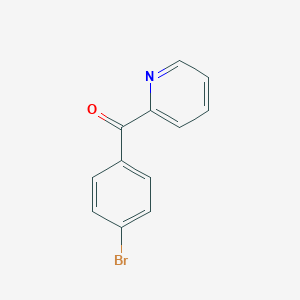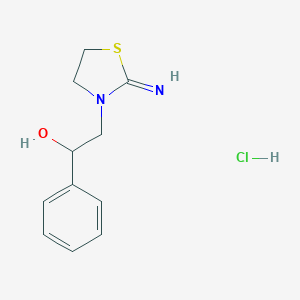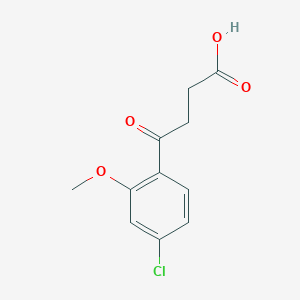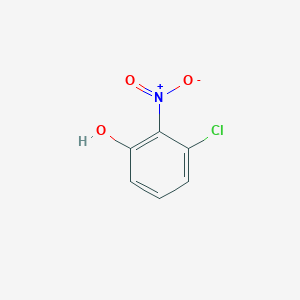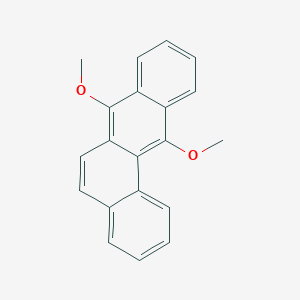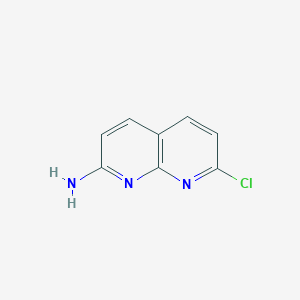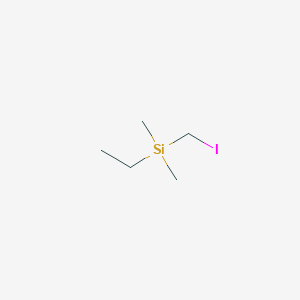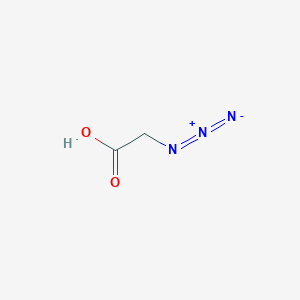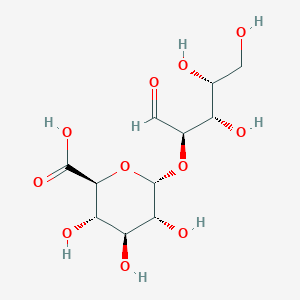
2-O-(Glucopyranosyluronic acid)xylose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-(Glucopyranosyluronic acid)xylose is a polysaccharide that is found in the cell walls of plants. It is a complex carbohydrate that is made up of glucose, xylose, and uronic acid. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of 2-O-(Glucopyranosyluronic acid)xylose is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. In particular, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer growth.
Biochemische Und Physiologische Effekte
Studies have shown that 2-O-(Glucopyranosyluronic acid)xylose has a number of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to improve soil quality and promote plant growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying 2-O-(Glucopyranosyluronic acid)xylose in the lab is that it is a natural compound that can be extracted from plant material. This makes it a renewable and sustainable source of material for research. However, one limitation is that the synthesis of 2-O-(Glucopyranosyluronic acid)xylose can be time-consuming and expensive.
Zukünftige Richtungen
There are many potential future directions for research on 2-O-(Glucopyranosyluronic acid)xylose. One area of interest is its potential as an anti-inflammatory and anti-cancer agent. Further research is needed to fully understand its mechanism of action and to determine its efficacy in treating these conditions. Another area of interest is its potential as a plant growth promoter and soil amendment. Further research is needed to determine the optimal conditions for its use and to assess its impact on crop yields and soil health. Additionally, research is needed to explore its potential as a bio-based material for the production of renewable chemicals and materials.
Synthesemethoden
The synthesis of 2-O-(Glucopyranosyluronic acid)xylose can be achieved through the enzymatic hydrolysis of xylan, a hemicellulose found in the cell walls of plants. Xylan is first extracted from plant material, such as wood or agricultural waste, and then purified. The purified xylan is then subjected to enzymatic hydrolysis using endo-1,4-beta-xylanase and glucuronidase enzymes. This process breaks down the xylan into its component parts, including 2-O-(Glucopyranosyluronic acid)xylose.
Wissenschaftliche Forschungsanwendungen
2-O-(Glucopyranosyluronic acid)xylose has been the subject of scientific research due to its potential applications in various fields. In medicine, it has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. In agriculture, it has been studied for its potential as a plant growth promoter and for its ability to improve soil quality. In industry, it has been studied for its potential as a bio-based material for the production of renewable chemicals and materials.
Eigenschaften
CAS-Nummer |
17676-51-6 |
|---|---|
Produktname |
2-O-(Glucopyranosyluronic acid)xylose |
Molekularformel |
C11H18O11 |
Molekulargewicht |
326.25 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R)-3,4,5-trihydroxy-1-oxopentan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O11/c12-1-3(14)5(15)4(2-13)21-11-8(18)6(16)7(17)9(22-11)10(19)20/h2-9,11-12,14-18H,1H2,(H,19,20)/t3-,4+,5+,6+,7+,8-,9+,11+/m1/s1 |
InChI-Schlüssel |
CXXAVRBGWUSLRR-MHNDCQGXSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@H](C=O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)O)O |
SMILES |
C(C(C(C(C=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O |
Andere CAS-Nummern |
17676-51-6 |
Synonyme |
2-O-(alpha-D-glucopyranosyluronic acid)-D-xylose 2-O-(glucopyranosyluronic acid)xylose GA-2X |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



